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Compound of Interest

Compound Name: T™M2-115

Cat. No.: B11929447

Introduction

TM2-115 is a potent inhibitor of histone methyltransferases (HMTs), enzymes that play a crucial
role in the epigenetic regulation of gene expression in the malaria parasite, Plasmodium
falciparum. As a derivative of the known human G9a HMT inhibitor BIX-01294, TM2-115 has
demonstrated significant and rapid parasiticidal activity against all intraerythrocytic stages of P.
falciparum.[1][2] Its mechanism of action involves the reduction of histone H3 lysine 4
trimethylation (H3K4me3), a key epigenetic mark associated with active gene transcription in
the parasite.[1][2] This leads to irreversible growth arrest and parasite death.[1] The potent and
specific activity of TM2-115 makes it an invaluable tool for high-throughput screening (HTS)
campaigns aimed at discovering novel antimalarial agents targeting the parasite's epigenome.
These application notes provide detailed protocols and data for the use of TM2-115 as a
reference compound in HTS assays.

Data Presentation

The following tables summarize the quantitative data regarding the efficacy and selectivity of
TM2-115 against Plasmodium falciparum and various cell lines. This data is critical for
establishing appropriate concentrations for HTS assays and for evaluating the therapeutic
potential of new compounds.

Table 1: In Vitro Potency of TM2-115 Against P. falciparum and Mammalian Cell Lines
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Organism/Cell Line  Assay Type IC50 (pM) Reference
P. falciparum 3D7 Growth Inhibition ~0.1 [1]
P. falciparum (drug- o
. ) Growth Inhibition <0.05 [1]
sensitive strains)
P. falciparum
(multidrug-resistant Growth Inhibition <0.05 [1]
isolates)
P. falciparum (clinical o
] Growth Inhibition 0.3-04 [1]
isolates)
P. vivax (clinical o
) Growth Inhibition 0.3-04 [1]
isolates)
Human Foreskin o
. Cytotoxicity 5.7 [2]
Fibroblast (HFF)
Human Hepatoma o
Cytotoxicity >10
(HepG2)
Mouse Myoblast .
Cytotoxicity >10 [1]
(C2C12)
Table 2: In Vivo Efficacy of TM2-115
Animal Model Parasite Strain Dosing Effect Reference

Single dose (40

18-fold reduction

Mouse P. berghei ANKA ) o [1]
mg/kg) in parasitemia
Decreased
] - parasite levels,
Mouse P. berghei Not specified [1]

but did not result

in a cure

Signaling Pathway and Experimental Workflow
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The following diagrams illustrate the targeted signaling pathway of TM2-115 and a general
workflow for a high-throughput screening assay using this compound as a control.
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Caption: Mechanism of action of TM2-115 in Plasmodium falciparum.
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Caption: High-throughput screening workflow using TM2-115 as a positive control.
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Experimental Protocols

This section provides a detailed protocol for a biochemical high-throughput screening assay to
identify inhibitors of P. falciparum histone methyltransferases. TM2-115 should be used as a
positive control to validate assay performance. This protocol is based on established methods
for HMT inhibitor screening, such as the AlphaScreen™ technology.

Protocol: HTS for P. falciparum HMT Inhibitors using an
AlphaScreen™ Assay

1. Objective: To identify small molecule inhibitors of a specific P. falciparum histone
methyltransferase (e.g., a homolog of G9a or SET domain proteins) from a compound library in
a high-throughput format.

2. Materials and Reagents:
e Enzyme: Recombinant P. falciparum histone methyltransferase.

o Substrate: Biotinylated histone H3 peptide (e.g., corresponding to the first 21 amino acids,
ARTKQTARKSTGGKAPRKQLA-biotin).

e Methyl Donor: S-adenosyl-L-methionine (SAM).

» Positive Control: TM2-115.

» Negative Control: DMSO.

e Assay Buffer: e.g., 50 mM Tris-HCI pH 8.0, 50 mM NaCl, 2 mM DTT, 0.01% Tween-20.

» Detection Reagents:
o Streptavidin-coated Donor beads (PerkinElmer).
o Anti-methyl-lysine antibody (specific for the methylation mark of interest, e.g., H3K4me3).
o Protein A-conjugated Acceptor beads (PerkinElmer).

o Assay Plates: 384-well, low-volume, white microplates.
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Compound Library: Test compounds dissolved in DMSO.

. Assay Procedure:

. Compound Plating:

Prepare serial dilutions of the test compounds in DMSO.

Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 50 nL) of each
compound solution to the wells of a 384-well assay plate.

For control wells, add 50 nL of DMSO (negative control) or a titration of TM2-115 (positive
control, e.g., from 10 uM down to 1 nM final concentration).

. Reagent Preparation:

Prepare a master mix of the HMT enzyme in assay buffer to a final concentration that yields
a robust signal (to be optimized, e.g., 10 nM).

Prepare a substrate/cofactor mix containing the biotinylated H3 peptide and SAM in assay
buffer. The final concentrations should be at or near the Km for each, to be determined
empirically (e.g., 500 nM peptide and 20 uM SAM).

. Enzyme Reaction:

Dispense 2.5 pL of the HMT enzyme solution into each well of the compound-containing
plate.

Centrifuge the plates briefly (e.g., 1 minute at 1000 rpm) to ensure proper mixing.

Incubate the plates for 15 minutes at room temperature to allow for compound binding to the
enzyme.

Initiate the methylation reaction by adding 2.5 pL of the substrate/cofactor mix to each well.

Incubate the reaction for 1-2 hours at room temperature. The optimal incubation time should
be determined during assay development to ensure the reaction is in the linear range.
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d. Detection:

e Prepare a detection mix containing the anti-methyl-lysine antibody in assay buffer and
incubate for 30 minutes at room temperature.

» Add the Protein A-conjugated Acceptor beads to the antibody solution and incubate for
another 30 minutes in the dark.

e Prepare a separate solution of Streptavidin-coated Donor beads in assay buffer.

» Stop the enzymatic reaction by adding 5 pL of the Acceptor bead/antibody mix to each well.

e Add 5 pL of the Donor bead solution to each well.

o Seal the plates and incubate for 1 hour at room temperature in the dark to allow for bead
proximity signal to develop.

e. Data Acquisition and Analysis:

* Read the plates on an AlphaScreen-capable plate reader (e.g., EnVision® Multilabel
Reader).

o Calculate the percentage of inhibition for each compound relative to the positive (TM2-115)
and negative (DMSO) controls.

o Determine the Z'-factor for each plate to assess the quality and robustness of the assay. A Z'-
factor > 0.5 is considered excellent for HTS.

« Identify "hit" compounds based on a predefined inhibition threshold (e.g., >50% inhibition or
3 standard deviations from the mean of the negative controls).

o Perform dose-response experiments for the identified hits to determine their IC50 values.

4. Expected Results: The assay is expected to show a high signal in the DMSO wells (high
HMT activity) and a low signal in the wells with saturating concentrations of TM2-115 (inhibited
HMT activity). Test compounds that are potential HMT inhibitors will also show a reduced
signal. The dose-response curve for TM2-115 should yield an IC50 value consistent with its
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known potency, thereby validating the assay's performance and enabling the accurate
characterization of new inhibitory compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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